2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.
Reduction: Formation of alcohol derivatives of the cyclohexanecarboxylic acid moiety.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents targeting alpha1-adrenergic receptors, which are involved in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used to study the binding affinity and selectivity of ligands for various receptors.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound helps in understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation and relaxation of smooth muscles . The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Uniqueness
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a cyclohexanecarboxylic acid moiety. These structural elements contribute to its distinct binding affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for therapeutic development .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-25-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19(23)24/h6-9,16-17H,2-5,10-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZOAXZFIUWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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